Glycine hydrobromide

Description

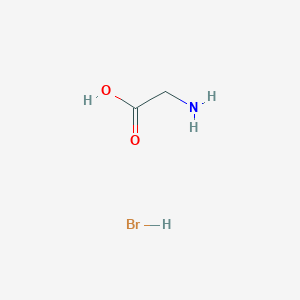

Structure

3D Structure of Parent

Properties

CAS No. |

17219-65-7 |

|---|---|

Molecular Formula |

C2H6BrNO2 |

Molecular Weight |

155.98 g/mol |

IUPAC Name |

2-aminoacetic acid;hydrobromide |

InChI |

InChI=1S/C2H5NO2.BrH/c3-1-2(4)5;/h1,3H2,(H,4,5);1H |

InChI Key |

UTZKZNGQZSXEMU-UHFFFAOYSA-N |

Canonical SMILES |

C(C(=O)O)N.Br |

Origin of Product |

United States |

Synthesis and Crystal Growth of Glycine Hydrobromide

Solution Growth Techniques

The most common and cost-effective method for producing single crystals of glycine (B1666218) hydrobromide and its related compounds is the solution growth technique. researchgate.networldscientific.com This method involves dissolving the synthesized salt in a suitable solvent and allowing crystals to form as the solvent evaporates or the temperature is reduced.

The slow evaporation method is widely employed for growing glycine hydrobromide crystals at room temperature. tpcj.orgresearchgate.net The process begins with the synthesis of the salt by dissolving stoichiometric amounts (often in a 1:1 or 2:1 molar ratio) of glycine and hydrobromic acid in a solvent, typically highly purified deionized water. tpcj.orgresearchgate.netijcrr.com The solution is continuously stirred to ensure homogeneity, and then filtered to remove any impurities. academicjournals.orgtpcj.org The resulting saturated solution is poured into a vessel, such as a petri dish, which is then covered, often with a perforated lid, to enable slow and controlled evaporation of the solvent in a dust-free environment. tpcj.orgijcrr.com Over a period ranging from a few days to several weeks, spontaneous nucleation occurs, leading to the formation of seed crystals that subsequently grow into larger, transparent single crystals. academicjournals.orgtpcj.org Good optical quality crystals with dimensions of several millimeters can be harvested using this technique. researchgate.networldscientific.com

While less commonly detailed for this compound specifically in the provided context, the temperature reduction method is a standard solution growth technique. It relies on the principle that the solubility of the material decreases as the temperature of the solution is slowly lowered. This change in solubility creates a supersaturated state, which induces crystallization. This method allows for greater control over the growth rate compared to slow evaporation.

Influence of Reactant Stoichiometry on Adduct Formation (e.g., Monoglycine vs. Bis-Glycine Hydrobromide)

Characterization of Crystal Formation

Once crystals are harvested, their formation and identity are confirmed through various characterization techniques. Single-crystal X-ray diffraction (XRD) is the definitive method used to determine the unit cell dimensions, crystal system, and space group of the grown crystals. researchgate.netresearchgate.net Powder XRD can also be used to confirm the crystalline nature and phase purity of the synthesized material. tpcj.orgscirp.org Additionally, spectroscopic methods like Fourier-Transform Infrared (FTIR) spectroscopy are used to verify the presence of the expected functional groups within the crystal structure, confirming the incorporation of the glycine and bromide components. researchgate.netresearchgate.net

Advanced Structural Elucidation and Solid State Analysis

Single Crystal X-ray Diffraction (SC-XRD) Investigations

Single crystal X-ray diffraction (SC-XRD) has been instrumental in providing a precise three-dimensional map of the atomic arrangement within glycine (B1666218) hydrobromide crystals.

Multiple studies have confirmed the crystal system and space group of glycine hydrobromide, often referred to as bis-glycine hydrobromide (BGHB) in the literature. A reinvestigation of the crystal structure determined it to be orthorhombic with the space group P2₁2₁2₁. ias.ac.inias.ac.inresearchgate.netresearchgate.net This non-centrosymmetric space group is a key characteristic. Other reports, some of which may be for different stoichiometries or forms, have suggested different crystal systems, such as hexagonal or monoclinic for related compounds or under different crystallization conditions. researchgate.netijcrr.com However, for bis-glycine hydrobromide, the orthorhombic system is the most consistently reported. ias.ac.inias.ac.inresearchgate.netresearchgate.netscirp.org

Precise unit cell parameters for bis-glycine hydrobromide have been determined through SC-XRD. A detailed reinvestigation reported the following lattice dimensions:

a = 5.385(1) Å

b = 8.199(2) Å

c = 18.402(3) Å ias.ac.inias.ac.in

The unit cell contains four formula units (Z=4). ias.ac.inias.ac.in Another study reported similar values of a = 5.39 Å, b = 8.18 Å, and c = 18.39 Å. scirp.org These parameters define the fundamental repeating unit of the crystal lattice.

Interactive Data Table: Unit Cell Parameters of Bis-Glycine Hydrobromide

| Parameter | Value (Natarajan et al., 1992) ias.ac.inias.ac.in | Value (Suresh et al.) scirp.org |

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 5.385(1) | 5.39 |

| b (Å) | 8.199(2) | 8.18 |

| c (Å) | 18.402(3) | 18.39 |

| α (°) | 90 | 90.18 |

| β (°) | 90 | 89.88 |

| γ (°) | 90 | 89.99 |

| Volume (ų) | ~812.3 | 812.4 |

| Z | 4 | Not Reported |

The crystal structure of bis-glycine hydrobromide has been known for some time, with earlier studies providing initial structural data. ias.ac.in However, a more recent reinvestigation provided more accurate structural parameters with a final R-factor of 0.019 for 1020 reflections, a significant improvement over the earlier reported values of around 0.11. ias.ac.inias.ac.in This reinvestigation confirmed the orthorhombic P2₁2₁2₁ space group and provided precise bond lengths and angles, as well as the definitive positions of the hydrogen atoms, which were not determined in the earlier studies. ias.ac.inias.ac.in The more accurate data allows for a more detailed understanding of the intermolecular interactions.

Localization and Characterization of Hydrogen Atom Positions

Powder X-ray Diffraction (PXRD) Characterization

Powder X-ray diffraction (PXRD) is a complementary technique to SC-XRD used to analyze the bulk properties of a crystalline material.

PXRD studies have been conducted to confirm the crystalline nature and phase purity of synthesized this compound. scirp.orgresearchgate.netresearchgate.net The presence of sharp, well-defined Bragg's peaks in the powder diffraction patterns confirms the high crystallinity of the bulk material. ijcrr.comresearchgate.net By comparing the experimental PXRD pattern with a pattern calculated from the single-crystal structure data, the phase purity can be assessed. americanpharmaceuticalreview.com Studies on bis-glycine hydrobromide have shown that the recorded PXRD patterns are in good agreement with the single-phase orthorhombic structure, indicating the absence of significant crystalline impurities. scirp.orgresearchgate.net The average crystallite size has also been estimated from PXRD data, with one study reporting an average size of 33 nm. researchgate.net This technique is essential for quality control and ensuring the consistency of the material from batch to batch. americanpharmaceuticalreview.comicdd.com

Quantification of Average Crystallite Size and Dislocation Density

The determination of average crystallite size and dislocation density in polycrystalline materials like this compound is accomplished through the analysis of X-ray diffraction (XRD) patterns. The underlying principle is that deviations from a perfect, infinitely large crystal lattice cause broadening of the diffraction peaks. mdpi.com This peak broadening is a convolution of two primary effects: the finite size of the crystallites (size broadening) and the presence of lattice defects, such as dislocations (strain broadening). mdpi.com

Methods like the modified Williamson-Hall (MWH) and modified Warren-Averbach (MWA) are commonly employed to deconvolve these effects and quantify the microstructural parameters. mdpi.com For bis-glycine hydrobromide, powder XRD (PXRD) patterns have been used to determine these properties. tpcj.org The analysis involves fitting the experimental diffraction peaks with mathematical functions that model the contributions from both crystallite size and microstrain. The dislocation density (ρ) can then be calculated from the strain component. While specific numerical values for this compound are not broadly published, the methodology provides a robust framework for their quantification.

Table 1: Parameters Derived from X-ray Diffraction Analysis

| Parameter | Method of Determination | Physical Significance |

|---|---|---|

| Average Crystallite Size (D) | Analysis of XRD peak broadening (e.g., Scherrer equation, Williamson-Hall plot) | Represents the size of coherently scattering crystalline domains within the material. |

| Microstrain (ε) | Analysis of XRD peak broadening (e.g., Williamson-Hall plot) | Measures the root-mean-square of lattice strain variations, often related to defects. |

| Dislocation Density (ρ) | Calculated from the microstrain component of XRD peak broadening | Quantifies the length of dislocation lines per unit volume of the crystal. |

This table is interactive and provides a summary of the parameters obtained from XRD analysis.

Molecular Conformation and Intermolecular Interactions within the Crystal Lattice

The crystal structure of bis-glycine hydrobromide is orthorhombic with the space group P212121, as determined by single-crystal X-ray diffraction. tpcj.orgias.ac.in A detailed reinvestigation of the structure has provided highly accurate atomic positions and a comprehensive understanding of the molecular arrangement and bonding. ias.ac.in

Characterization of Zwitterionic and Cationic Glycine Forms

A remarkable feature of the bis-glycine hydrobromide crystal is the co-existence of two distinct forms of the glycine molecule within the asymmetric unit of the crystal lattice. tpcj.orgias.ac.in

Zwitterionic Form: One glycine molecule exists as a zwitterion, which is a dipolar ion with a protonated amino group (-NH3+) and a deprotonated carboxylate group (-COO-). tpcj.orgias.ac.in This is the form glycine predominantly takes in neutral aqueous solutions. libretexts.org

Cationic Form: The second glycine molecule is in a cationic state. In this form, the amino group is protonated (-NH3+), and the carboxyl group remains protonated as a neutral carboxylic acid (-COOH). tpcj.orgias.ac.in This form is typical for amino acids in a strongly acidic environment, such as a solution containing hydrobromic acid. uni-greifswald.de

Table 2: Glycine Forms in the Bis-glycine Hydrobromide Crystal

| Glycine Form | Amino Group | Carboxyl Group | Net Charge |

|---|---|---|---|

| Zwitterionic | -NH₃⁺ | -COO⁻ | 0 |

| Cationic | -NH₃⁺ | -COOH | +1 |

This interactive table outlines the distinct ionic states of the two glycine molecules found within the crystal structure.

Elucidation of Extensive Hydrogen Bonding Networks (N-H...Br⁻, N-H...O, O-H...O)

The glycine molecules are held together in a complex three-dimensional network stabilized by a variety of strong hydrogen bonds. ias.ac.in The hydrogen atoms, precisely located in modern crystallographic studies, reveal extensive interactions involving the bromide anions and the oxygen and nitrogen atoms of the glycine molecules. ias.ac.in The primary types of hydrogen bonds are:

N-H...Br⁻: The protonated amino groups of both the zwitterionic and cationic glycine molecules act as hydrogen bond donors to the bromide anions. ias.ac.in

N-H...O: Hydrogen bonds are formed between the amino groups and the carbonyl oxygen atoms of adjacent glycine molecules. ias.ac.in

O-H...O: A particularly strong hydrogen bond, with an O...O distance of 2.564 Å, exists between the carboxylic acid group of the cationic glycine and a carboxylate oxygen of the zwitterionic glycine, directly linking the two different forms. ias.ac.in

Table 3: Selected Hydrogen Bond Distances in Bis-glycine Hydrobromide

| Donor (D) | Hydrogen (H) | Acceptor (A) | D-H (Å) | H...A (Å) | D...A (Å) |

|---|---|---|---|---|---|

| N1 | H13 | Br | 0.91 | 2.50 | 3.355 |

| N2 | H22 | Br | 0.89 | 2.47 | 3.332 |

| O4 | H41 | O2 | 0.96 | 1.61 | 2.564 |

| N1 | H11 | O1 | 0.89 | 2.01 | 2.891 |

| N1 | H12 | O3 | 0.93 | 2.00 | 2.871 |

Data sourced from a 1992 reinvestigation of the crystal structure. ias.ac.in This interactive table details key hydrogen bond geometries.

Role of Bromide Anions in Crystal Packing and Charge Balance

The bromide anions (Br⁻) play a critical and multifaceted role in the crystal structure of bis-glycine hydrobromide.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound (bis-glycine hydrobromide) |

| Glycine |

Physicochemical Properties

Thermal Analysis (TGA/DTA)

Thermal analysis, comprising Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), is performed to evaluate the thermal stability of the crystal. scirp.org TGA measures the change in mass of a sample as a function of temperature, while DTA detects temperature differences between the sample and a reference material, revealing phase transitions or decomposition. Studies on bis-glycine hydrobromide (BGHB) show that the material is thermally stable up to approximately 168.5°C, after which it begins to decompose. scirp.org The lack of phase transitions or decomposition below this temperature is a crucial characteristic for its potential use in NLO applications, where materials can be subjected to heating from high-intensity lasers. scirp.orgworldscientific.com

Detailed Analysis of Stretching and Bending Vibrations (e.g., –[NH3]+, COO-, CH2, C-C, C-N)

Optical Properties

The optical transmittance of glycine (B1666218) hydrobromide crystals is analyzed using UV-Vis-NIR spectroscopy. This technique measures the amount of light that passes through the material over a range of wavelengths. A wide transparency window is a desirable feature for NLO materials. tpcj.org Bis-glycine hydrobromide exhibits good transparency in the entire visible and near-infrared (NIR) regions, with a lower cut-off wavelength reported to be around 230 nm. tpcj.org The high transmittance makes the material suitable for optical applications. tpcj.org From the absorbance data, the optical band gap can be calculated, which for BGHB has been determined to be as high as 5.6 eV, indicating it behaves as a dielectric material. tpcj.org

The refractive index is a fundamental optical property that describes how light propagates through a material. It is a key parameter for designing optical devices. The refractive index of bis-glycine hydrobromide has been determined using methods like Brewster's angle measurement, with a reported value of 1.396. researchgate.net

Dielectric Properties

Dielectric studies are conducted to understand how an insulating material responds to an external electric field. The dielectric constant and dielectric loss of glycine hydrobromide crystals are measured as a function of frequency and temperature. academicjournals.orgresearchgate.net These properties are related to the distribution of electric fields within the solid and are influenced by the crystal structure and the presence of polarizable groups. academicjournals.org The high band gap of the crystal indicates it possesses dielectric behavior, which allows it to induce polarization when subjected to strong radiation, a property relevant to NLO applications. academicjournals.org

Determination of Optical Band Gap and Lower Cut-off Wavelength

Mechanical Properties

The mechanical strength of the crystals is typically evaluated using the Vickers microhardness test. worldscientific.com This test involves pressing a diamond indenter with a known force onto the crystal's surface and measuring the size of the resulting indentation. scirp.org For bis-glycine hydrobromide, studies show that the Vickers hardness number increases with the applied load, which is valuable information for handling and device fabrication processes. researchgate.net

Nonlinear Optical Nlo Properties

Second Harmonic Generation (SHG) Efficiency

The NLO properties of glycine (B1666218) hydrobromide are primarily assessed by its ability to generate the second harmonic, a phenomenon where light of a certain frequency passing through the material is converted to light with double the frequency (e.g., infrared to green). researchgate.net The SHG efficiency is commonly measured using the Kurtz-Perry powder technique, where a powdered sample is irradiated with a high-intensity laser (such as an Nd:YAG laser). researchgate.networldscientific.com Multiple studies have confirmed that bis-glycine hydrobromide exhibits a significant SHG response, with its efficiency reported to be higher than that of the widely used reference material KDP. researchgate.net One study quantified the efficiency as being 1.5 times that of KDP. researchgate.net

Computation of Atomic Charges, Dipole Moments, Polarizabilities, and Hyperpolarizabilities

Phase-Matching Capabilities

Phase-matching is a critical condition in NLO processes that allows for efficient energy transfer from the fundamental to the harmonic frequency over a significant interaction length. The non-centrosymmetric crystal structure of materials like bis-glycine hydrobromide (space group P212121) is the fundamental requirement that permits second-order NLO effects, including the potential for phase-matching. scholarsresearchlibrary.comresearchgate.net The suitability of these crystals for SHG implies they possess the necessary structural asymmetry for these processes. researchgate.net

Ferroelectric and Piezoelectric Behavior

Materials with non-centrosymmetric crystal structures, like some forms of glycine (B1666218) compounds, are candidates for exhibiting piezoelectricity (the generation of an electric charge in response to applied mechanical stress) and ferroelectricity (the presence of a spontaneous electric polarization that can be reversed by an external electric field). rsc.org The γ-glycine polymorph, for example, is known to be piezoelectric due to its non-centrosymmetric space group (P31). scholarsresearchlibrary.comrsc.org While detailed studies on the ferroelectric phase transitions and piezoelectric coefficients of glycine hydrobromide itself are less prominent in the provided search results, its structural similarities to other piezoelectric glycine compounds suggest it is an area of research interest. researchgate.net

Polymorphism and Phase Transition Dynamics of Glycine Bromide Systems

Examination of Intrinsic Glycine (B1666218) Polymorphism (α, β, γ-glycine) and its Relevance to Adduct Formation

Glycine (NH₂CH₂COOH), the simplest amino acid, is a well-established polymorphic system, existing in three main crystalline forms under ambient conditions: α, β, and γ-glycine. researchgate.netnih.govrsc.org These polymorphs exhibit different crystal structures and stabilities, which in turn influences the formation of glycine-containing adducts, such as glycine hydrobromide. In the solid state and in solution, glycine exists as a zwitterion (⁺NH₃CH₂COO⁻). mdpi.com

The three principal polymorphs of glycine are distinguished by their unique crystal lattices and hydrogen-bonding networks:

α-Glycine: This is the metastable form that readily crystallizes from pure aqueous solutions. nih.govunito.it It possesses a centrosymmetric space group (P2₁/n). mdpi.com

β-Glycine: This is the least stable polymorph and is known to crystallize from water-alcohol mixtures or highly supersaturated solutions. frontiersin.org It is unstable and can transform to the α or γ form. acs.org

γ-Glycine: This is the most thermodynamically stable form. nih.gov It is more challenging to obtain from a pure aqueous solution but its formation can be induced by the presence of additives like acids, bases, or salts such as sodium chloride. nih.govmdpi.comunito.it It crystallizes in a non-centrosymmetric space group (P3₁), which is associated with properties like piezoelectricity and non-linear optical (NLO) effects. researchgate.net

The formation of adducts, such as bis-glycine hydrobromide, is influenced by the solution chemistry and the crystallization conditions, which also govern the formation of glycine's intrinsic polymorphs. For instance, the synthesis of bis-glycine hydrobromide involves dissolving glycine in an aqueous solution containing hydrobromic acid. researchgate.netmdpi.com This acidic environment favors the formation of the γ-polymorph of pure glycine, suggesting that the conditions for adduct formation are related to those that stabilize specific glycine polymorphs. nih.govmdpi.com The crystal structure of bis-glycine hydrobromide has been determined as orthorhombic with the space group P2₁2₁2₁. researchgate.netmdpi.com Within this structure, one glycine molecule exists as a zwitterion, while the other is in a cationic form, held together by a network of N-H···Br⁻, N-H···O, and O-H···O hydrogen bonds. frontiersin.orgresearchgate.net

Table 1: Properties of Intrinsic Glycine Polymorphs

| Property | α-Glycine | β-Glycine | γ-Glycine |

| Crystal System | Monoclinic | Monoclinic | Trigonal |

| Space Group | P2₁/n | P2₁ | P3₁ (or P3₂) |

| Relative Stability | Metastable | Least Stable | Most Stable |

| Common Crystallization Condition | Pure aqueous solution | Water-alcohol mixtures | Acidic/basic solutions, or with additives |

Pressure-Induced Phase Transitions in Glycine Adducts

The behavior of glycine adducts under high pressure is a subject of scientific inquiry, although specific data for this compound is not extensively documented in publicly available research. However, studies on pure glycine and its other co-crystals provide a framework for understanding potential pressure-induced transformations.

Research on the polymorphs of pure glycine under pressure reveals varied stability:

α-Glycine is remarkably stable and does not undergo any phase transitions at pressures up to at least 23 GPa. mdpi.comrsc.org

β-Glycine undergoes a reversible phase transition to a new form, β'-glycine, at a relatively low pressure of 0.76 GPa. researchgate.netrsc.org

γ-Glycine transforms into a high-pressure phase known as ε-glycine at approximately 2 GPa. researchgate.netrsc.org This transition is followed by the formation of another phase, ζ-glycine, upon decompression. mdpi.com

Studies on co-crystals of glycine with other acids, such as glycinium maleate (B1232345), have shown that pressure can induce rearrangements of hydrogen bonds and structural phase transitions. arxiv.orgtpcj.org For example, glycinium maleate exhibits a phase transition between 1.7 and 4.8 GPa. tpcj.org Similarly, high-pressure studies on L-tyrosine hydrobromide, another amino acid halide, revealed a structural phase transition between 3.0 and 4.0 GPa. nih.gov

While these findings on pure glycine and other glycine adducts suggest that this compound might also undergo pressure-induced phase transitions, there is a lack of specific experimental data in the scientific literature to confirm or characterize such transformations for this particular compound.

Characterization of Metastable Polymorphs and Associated Transformation Pathways

The existence and characterization of metastable polymorphs are crucial for understanding the complete solid-state landscape of a compound. Metastable forms can sometimes be isolated under specific crystallization conditions or may appear as transient intermediates during phase transformations.

For pure glycine, the α and β forms are well-known metastable polymorphs. acs.org Furthermore, high-pressure studies have led to the discovery of other transient or metastable phases, such as ζ-glycine, which forms upon the decompression of the high-pressure ε-phase. researchgate.netmdpi.com The ζ-phase is short-lived at room temperature, transforming back to the γ-phase. mdpi.com

In the context of glycine adducts, the potential for polymorphism exists. For instance, bis(glycine)manganese(II) bromide dihydrate has been shown to exist in two different polymorphic crystal structures, one monoclinic and one orthorhombic.

However, with regard to this compound, there is no specific information available in the reviewed scientific literature concerning the existence, isolation, or characterization of any metastable polymorphs. The common crystalline form reported is bis-glycine hydrobromide, which crystallizes in the orthorhombic P2₁2₁2₁ space group. researchgate.netmdpi.comnih.gov Without experimental evidence of other polymorphic forms of this compound, the transformation pathways associated with such metastable phases cannot be described.

Chemical Reaction Mechanisms and Kinetics Involving Glycine Bromide Interactions

Oxidation Reactions of Glycine (B1666218) Catalyzed by Bromide Ions

The oxidation of glycine can be significantly influenced by the presence of bromide ions, which act as catalysts in various chemical systems. Studies conducted in acidic media, often utilizing powerful oxidizing agents like Oxone® (potassium peroxymonosulfate), reveal that the reaction mechanism is not a direct oxidation of glycine by the primary oxidant. Instead, it involves a series of steps mediated by bromine species. scielo.brscielo.brresearchgate.net

The catalytic cycle begins with the oxidation of bromide ions (Br⁻) by the primary oxidant (e.g., HSO₅⁻ from Oxone®) to form active bromine intermediates. scielo.brscielo.brasianpubs.org The initial, and often rate-limiting, step is the generation of hypobromous acid (HOBr). scielo.brresearchgate.net

Step 1: Generation of Hypobromous Acid HSO₅⁻ + Br⁻ + H⁺ → HOBr + HSO₄⁻

In the acidic environment, the newly formed hypobromous acid can then react with additional bromide ions to produce molecular bromine (Br₂), which is a key oxidizing species in this pathway. scielo.brscielo.br

Step 2: Formation of Molecular Bromine HOBr + Br⁻ + H⁺ ⇌ Br₂ + H₂O

Spectrophotometric analysis of the reaction mixture confirms the formation of bromine, showing a characteristic absorption peak around 394 nm. scielo.brresearchgate.net This peak's intensity decreases when glycine is introduced, indicating that the generated bromine is consumed in the subsequent reaction with the amino acid. scielo.brresearchgate.net

The active bromine species (primarily Br₂) then engages in an electrophilic attack on the glycine molecule. The most probable site of attack is the carboxylate anion (H₂NCH₂COO⁻) of glycine. scielo.brresearchgate.netscielo.br This leads to the formation of an intermediate complex. The formation of a bromamine-type intermediate through attack on the amino group is considered less likely in acidic solutions because the amino group is predominantly in its protonated form (-NH₃⁺), which lacks the necessary lone pair of electrons for such a reaction. scielo.brnih.gov

Step 3: Formation of Glycine-Bromine Complex Br₂ + H₂NCH₂COO⁻ ⇌ [Complex]

This complex is then believed to decompose in a subsequent slow step, leading to the final oxidation products, which typically include formaldehyde, carbon dioxide, and ammonium (B1175870) ions. asianpubs.org

In related systems involving hydroxyl radicals (·OH) and bromide, the presence of Br⁻ alters the reaction pathway. In the absence of bromide, the ·OH radical primarily abstracts a hydrogen atom from the α-carbon of glycine. nih.govresearchgate.net However, when Br⁻ is present, the main reaction becomes the abstraction of a hydrogen atom from the amino group, a process that leads to significant decarboxylation. nih.govresearchgate.net

Kinetic studies provide crucial insights into the reaction mechanism. The oxidation reaction typically shows a first-order dependence on the concentration of bromide ions, confirming its catalytic role. scielo.brscielo.br

A key factor influencing the reaction rate is the pH of the medium. The rate of oxidation is observed to decrease as the concentration of hydrogen ions ([H⁺]) increases, indicating an inverse dependence on acidity. scielo.brijiset.com This inhibition by H⁺ is directly linked to the protonation equilibria of glycine. scielo.brscielo.brresearchgate.net

Glycine exists in different protonated states depending on the pH: H₃N⁺CH₂COOH (fully protonated, cationic) ⇌ H₃N⁺CH₂COO⁻ (zwitterionic) ⇌ H₂NCH₂COO⁻ (anionic)

The effect of reactant concentrations on the pseudo-first-order rate constant (k_obs) in a bromide-catalyzed oxidation of glycine by Oxone® is summarized below.

| Reactant | Concentration Change | Effect on Rate (k_obs) | Order of Reaction | Reference |

|---|---|---|---|---|

| Glycine | Increase | Increase | Fractional | |

| Bromide Ion (Br⁻) | Increase | Linear Increase | First-order | scielo.brscielo.br |

| Hydrogen Ion (H⁺) | Increase | Decrease | Inverse fractional-order (~ -0.53) | scielo.br |

| Oxidant (Oxone®) | Increase | Increase | First-order | scielo.br |

Based on the kinetic data, a plausible mechanism for the bromide-catalyzed oxidation of glycine by an oxidant like Oxone® in acidic medium can be outlined as follows:

Scheme 1: Generation of Active Bromine

HSO₅⁻ + Br⁻ + H⁺ → HOBr + HSO₄⁻ (slow)

HOBr + Br⁻ + H⁺ ⇌ Br₂ + H₂O (fast)

Scheme 2: Reaction with Glycine 3. H₃N⁺CH₂COOH ⇌ H₃N⁺CH₂COO⁻ + H⁺ (fast equilibrium, Kₐ) 4. Br₂ + H₃N⁺CH₂COO⁻ ⇌ [Complex] (fast equilibrium, K_c) 5. [Complex] → Products (slow, rate-determining step, k)

This mechanism considers the slow formation of bromine species followed by a fast equilibrium to form a complex with the deprotonated form of glycine. The decomposition of this complex is the rate-determining step. scielo.brscielo.brresearchgate.net

From this mechanism, a rate law can be derived. The rate of the reaction is given by: Rate = k[Complex]

By applying the equilibrium approximations for the formation of the complex and the protonation of glycine, the concentration of the complex can be expressed in terms of the measurable concentrations of the reactants. This leads to a rate law that is consistent with the experimental observations: first-order in the oxidant and bromide ion, fractional-order in glycine, and inverse fractional-order in hydrogen ion concentration. scielo.brscielo.br

The derived rate law often takes the form: Rate = (k' [Oxidant][Glycine]ₜₒₜₐₗ[Br⁻]) / ([H⁺] + Kₐ)

Where [Glycine]ₜₒₜₐₗ represents the total concentration of glycine, and k' is a composite rate constant incorporating k, Kₐ, and K_c. This equation successfully explains the observed linear increase in rate with [Br⁻] and the inhibiting effect of [H⁺]. scielo.br

Kinetic Studies and Influence of Protonation Equilibria

Mechanistic Insights into Glycine Hydrobromide Adduct Formation

The formation of this compound is fundamentally different from the oxidation reactions. It involves the direct reaction between glycine and hydrobromic acid (HBr), leading to the formation of a salt or molecular adduct. researchgate.net

The mechanism is an acid-base reaction. Glycine, being an amino acid, is an amphoteric molecule with a basic amino group (-NH₂) and an acidic carboxylic acid group (-COOH). Hydrobromic acid is a strong acid that readily donates a proton (H⁺). researchgate.net

When glycine is dissolved in an aqueous solution containing HBr, the amino group of glycine acts as a Brønsted-Lowry base and accepts a proton from HBr. This results in the formation of the glycinium cation ([H₃N⁺CH₂COOH]) and a bromide anion (Br⁻).

H₂NCH₂COOH + HBr → [H₃N⁺CH₂COOH]⁺Br⁻

This process constitutes the formation of the this compound salt. When the solution is concentrated or cooled, these ions crystallize out of the solution to form a solid ionic lattice. researchgate.net It has been noted in crystallographic studies that the stoichiometry of the resulting crystal can vary. While the formation of this compound ((GlyH)Br) is expected, under certain conditions, such as equimolar concentrations in solution, dithis compound (2Gly·HBr) may be formed instead. researchgate.net The formation of the 1:1 adduct, (GlyH)Br, has been successfully achieved from aqueous solutions with an excess molar ratio of HBr. researchgate.net

Computational studies on the adsorption of glycine on various surfaces also provide insight into adduct formation, where dissociative adsorption can occur through the formation of intermediate adducts involving proton transfer. researchgate.net While not a direct analog to bulk salt formation, these studies support the fundamental principle of proton transfer from an acidic species to the amino or carboxyl group of glycine to form a stable adduct.

Comparative and Derivative Studies

Structural and Spectroscopic Comparison with Other Glycine-Inorganic Acid Adducts

Glycine (B1666218), the simplest amino acid, readily forms crystalline adducts with a variety of inorganic acids. These compounds, including glycine hydrobromide (GHBr), glycine hydrofluoride (GHF), glycine hydrochloride (GHCl), and glycine nitrate (B79036) (GN), have been the subject of extensive research due to their interesting structural motifs and potential applications in fields like nonlinear optics. A comparative analysis of their structural and spectroscopic properties reveals the influence of the counter-ion on the crystal packing and molecular interactions.

The crystal structures of these glycine-inorganic acid adducts are primarily determined by the intricate network of hydrogen bonds. In many of these structures, the glycine molecule exists as a zwitterion (NH3+CH2COO-) or in a cationic form (NH3+CH2COOH). The anions (F-, Cl-, Br-, NO3-) play a crucial role in linking the glycine molecules, forming one-, two-, or three-dimensional networks.

A notable example is the comparison between bis(glycine)hydrobromide and bis(glycine)hydrochloride. A reinvestigation of the crystal structure of bis(glycine)hydrobromide revealed an orthorhombic system with the space group P212121. ias.ac.in In this structure, one glycine molecule exists as a zwitterion and the other as a cation, held together by a network of N-H...Br-, N-H...O, and O-H...O hydrogen bonds. ias.ac.in Similarly, bis-glycine hydrochlorobromide (BGHClBr) crystals are isomorphic to both bis-glycine hydrochloride (BGHCl) and bis-glycine hydrobromide (BGHBr), crystallizing in an orthorhombic structure. researchgate.net

The vibrational spectra (FT-IR and Raman) of these adducts provide valuable insights into the functional groups and the strength of the hydrogen bonds. The spectral positions of the bands corresponding to the amino and carboxylate groups are particularly sensitive to the nature of the anion. For instance, a comparative study of glycine and its hydrochloride salt using solid-state IR-LD spectroscopy and quantum chemical calculations has shown differences in the conformation of the peptide fragments. nih.gov

Below is a data table summarizing the crystallographic data for some glycine-inorganic acid adducts.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Bis(glycine) hydrobromide | (C2H5NO2)2·HBr | Orthorhombic | P212121 | 5.385 | 8.199 | 18.402 | 90 |

| Bis(glycine) hydrochlorobromide | (C2H5NO2)2·H(Cl,Br) | Orthorhombic | P212121 | 5.369 | 8.187 | 18.276 | 90 |

| Bis(glycine) calcium(II) dichloride tetrahydrate | (NH2CH2COOH)2CaCl2·4H2O | Monoclinic | P21/c | 13.067 | 6.818 | 15.536 | 91.67 |

Analysis of Bis-Glycine Metal Halide Complexes

Glycine's ability to form complexes with metal halides has led to the synthesis of a large family of compounds with diverse structures and properties. These complexes often exhibit interesting physical properties, such as nonlinear optical (NLO) activity and ferroelectricity. ijmse.net The coordination of the glycine molecule to the metal center can occur in various modes, including as a monodentate, bidentate, or bridging ligand. researchgate.net

Bis-Glycine Lithium Bromide (BGLB): Single crystals of bis-glycine lithium bromide monohydrate (BGLBMH) have been grown and characterized. tandfonline.comijcrr.comijcrr.com The crystal structure is monoclinic with the space group P21/c. tandfonline.comijcrr.comijcrr.com In this complex, the lithium atom is coordinated to a water molecule and three carboxylate oxygen atoms from two different glycine molecules, resulting in a distorted tetrahedral geometry. tandfonline.com BGLBMH crystals exhibit good optical transparency and have been investigated for their nonlinear optical properties. tandfonline.comijcrr.comijcrr.com

Bis-Glycine Manganese Chloride (BGMC): Semiorganic single crystals of bis-glycine manganese chloride have been grown and studied. researchgate.netresearchgate.net The crystal structure and lattice parameters have been determined by single-crystal X-ray diffraction. researchgate.netcolab.ws These crystals show nonlinear optical activity and high transparency in the UV-Vis range. researchgate.netresearchgate.net The manganese ion is coordinated by two glycine molecules, which act as chelating ligands through their amino and carboxylate groups, forming stable five-membered rings. This chelation enhances the stability of the manganese ion.

The table below presents a comparison of the crystallographic data for BGLB and BGMC.

| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) |

| Bis-glycine lithium bromide monohydrate | (C2H5NO2)2·LiBr·H2O | Monoclinic | P21/c | 7.5397 | 17.4174 | 8.2727 | 118.14 |

| Bis-glycine manganese(II) dichloride | (NH3+CH2COO−)2Mn++Cl2− | Triclinic | Pī | 4.97 | 7.92 | 6.98 | 115.9 |

Investigation of Thio-Amino Acid Derivatives

The substitution of oxygen with sulfur in amino acids leads to the formation of thio-amino acid derivatives, which can exhibit unique chemical and biological properties. One such derivative is Glycine, thio-, S-2-acetamidoethyl ester, hydrobromide. ontosight.ai

This compound is a thio-amino acid derivative of glycine where the carboxyl group is conceptually replaced by a thiol group, which is then esterified. ontosight.ai The hydrobromide salt form is often used due to its stability and solubility. ontosight.ai The chemical formula is C7H12BrN2O2S. ontosight.ai Thio-amino acids like this are utilized in biochemical research, for example, in protein synthesis and modification, and as potential enzyme inhibitors. ontosight.ai

While direct comparative studies between this compound and this specific thio-derivative are not extensively documented in the provided search results, the modification of the carboxyl group to a thioester introduces significant changes to the molecule's electronic properties, hydrogen bonding capabilities, and potential coordination behavior with metal ions.

Comparative Studies with Other Amino Acid Adducts

The formation of adducts with inorganic acids is not limited to glycine. Other amino acids also form a wide variety of crystalline salts with interesting structural features. Comparative studies of these adducts help in understanding the role of the amino acid side chain in determining the crystal structure and properties.

For example, a study on the hydrochloride salts of C-terminally amidated amino acids like isoleucine, valine, threonine, and serine revealed differences in molecular packing and hydrogen bonding patterns compared to their unamidated counterparts. nih.gov The interaction with the chloride ion was found to be a key factor in the crystal packing. nih.gov

Furthermore, the study of adducts of different amino acids can reveal trends in their physicochemical properties. For instance, the replacement of a hydrogen atom in the side chain with a bulkier or more functional group can significantly alter the crystal packing and, consequently, the material's properties. The comparison of adducts of simple amino acids like glycine with those of more complex ones provides a broader understanding of structure-property relationships in this class of compounds. gla.ac.uk

The vast number of possible combinations of amino acids and inorganic acids offers a rich field for the design and synthesis of new materials with tailored properties. researchgate.net

Methodological Advancements and Future Research Directions

Development of Novel Crystal Growth Techniques for Enhanced Quality and Size

The primary method for producing glycine (B1666218) hydrobromide crystals has been the slow solvent evaporation technique. worldscientific.comresearchgate.nettpcj.org This method involves dissolving the synthesized salt in a solvent, typically deionized water, and allowing the solvent to evaporate slowly at a constant temperature, leading to the formation of single crystals. ijcrr.comresearchgate.net Researchers have successfully grown good optical quality single crystals with dimensions such as 17×8×5 mm³ using this conventional approach. worldscientific.comresearchgate.net

Future advancements in this area are focused on overcoming the limitations of spontaneous nucleation to achieve larger crystals with higher crystalline perfection. Key research directions include:

Controlled Evaporation and Seeded Growth: Moving beyond simple slow evaporation, future techniques will likely involve more precise control over evaporation rates. The use of high-quality seed crystals in a saturated solution, a technique proven effective for related compounds, can promote the growth of larger, single-domain crystals by preventing unwanted nucleation. tandfonline.com

Solvent and Additive Engineering: The choice of solvent and the introduction of specific additives can significantly influence crystal polymorphism and quality. acs.org While water is a common solvent, research into mixed-solvent systems could offer new pathways to control solubility and crystallization kinetics. Studies on related glycine compounds have shown that additives like potassium bromide or lithium nitrate (B79036) can promote the formation of specific glycine polymorphs, a strategy that could be adapted for glycine hydrobromide to enhance desired properties. researchgate.netcore.ac.uk

Doping for Property Enhancement: The incorporation of impurities or dopants is a recognized strategy to modify the physical properties of crystals. For instance, doping this compound with dyes has been explored to alter its optical and mechanical characteristics. ijcrr.com Future research will likely investigate a wider range of dopants, including various metal ions and organic molecules, to tune the nonlinear optical response and improve mechanical stability.

Application of Advanced Spectroscopic and Diffraction Techniques for Deeper Insights

The characterization of this compound relies heavily on spectroscopic and diffraction methods. These techniques provide fundamental information about the crystal structure, molecular vibrations, and optical properties.

Diffraction Techniques:

Single-crystal X-ray diffraction (XRD) has been instrumental in determining the fundamental crystal structure of this compound. Reinvestigations have provided highly accurate structural parameters, confirming that the crystal belongs to the orthorhombic system with the space group P2₁2₁2₁. tpcj.orgias.ac.in These studies have precisely located all atoms, including hydrogen, revealing that the structure contains one glycine molecule as a zwitterion and another in a cationic form, held together by a network of hydrogen bonds. ias.ac.in Powder XRD is also routinely used to confirm the crystalline nature of the material. tpcj.orgijcrr.com

| Technique | Crystal System | Space Group | Lattice Parameters | Reference |

| Single-Crystal XRD | Orthorhombic | P2₁2₁2₁ | a = 5.385(1) Å, b = 8.199(2) Å, c = 18.402(3) Å | ias.ac.in |

| Single-Crystal XRD | Orthorhombic | P2₁2₁2₁ | a= 5.4896 Å, b= 7.6617 Å, c= 8.5562 Å (for GHF) | researchgate.net |

| Single-Crystal XRD | Monoclinic | P system | a= 12.23 Å, b = 4.78 Å, c = 5.28 Å (for BGHB) | ijcrr.com |

Future research will benefit from the application of more advanced diffraction techniques to probe the material in greater detail. numberanalytics.com High-resolution XRD can be used to study crystalline perfection and identify subtle structural defects that can impact optical performance. researchgate.net Furthermore, techniques like neutron diffraction could provide more precise information on hydrogen atom positions and bonding, which is critical given the extensive hydrogen bond network in the crystal. numberanalytics.comnih.govIn situ diffraction studies under varying temperature or pressure could also reveal information about phase stability and structural transformations. numberanalytics.com

Spectroscopic Techniques:

A suite of spectroscopic methods has been employed to characterize this compound. spectroscopyonline.comsolubilityofthings.com Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy are used to identify the vibrational modes of the functional groups present, confirming the molecular structure. researchgate.nettpcj.org Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy is critical for evaluating the material's optical transparency and determining its optical band gap, which is essential for nonlinear optical applications. researchgate.nettpcj.orgcore.ac.uk Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides further confirmation of the chemical structure. researchgate.net

| Technique | Observation | Significance | Reference |

| FTIR/FT-Raman | Characteristic vibrational bands for NH₃⁺, COO⁻, COOH, C-C, and C-N groups. | Confirms the presence of zwitterionic and cationic glycine molecules and their functional groups. | tpcj.org |

| UV-Vis-NIR | Low cutoff wavelength around 230 nm. | Indicates high transparency in the visible region, a key requirement for optical applications. | tpcj.org |

| UV-Vis-NIR | Optical band gap calculated to be ~5.6 eV. | Classifies the material as a dielectric, suitable for optical device fabrication. | tpcj.org |

| NMR (¹H and ¹³C) | Spectra confirm the chemical construction of the material. | Provides detailed information on the local chemical environment of hydrogen and carbon atoms. | researchgate.net |

Future directions in this area involve the use of advanced and specialized spectroscopic techniques. For example, hyperpolarized NMR techniques like Signal Amplification by Reversible Exchange (SABRE) could offer significantly enhanced signal sensitivity, allowing for more detailed structural analysis or the study of reaction dynamics in real-time. acs.org Z-scan studies are already being used to measure third-order nonlinear optical properties, and more extensive use of this and other laser-based spectroscopic techniques will be crucial for fully characterizing its NLO capabilities. researchgate.net

Refinement of Computational Models for Improved Prediction of this compound Properties

Computational chemistry provides powerful tools for understanding and predicting the properties of materials like this compound. acs.orgarxiv.org Density Functional Theory (DFT) is a key computational method used to investigate the electronic structure, vibrational frequencies, and non-covalent interactions within the crystal. researchgate.netresearchgate.net These theoretical calculations complement experimental results from XRD and spectroscopic analyses. researchgate.net

The refinement of these computational models is a critical area of ongoing research. The accuracy of DFT calculations, for instance, is highly dependent on the chosen functional and basis set. researchgate.net A significant advancement has been the inclusion of empirical dispersion corrections (like DFT-D3) to standard DFT functionals. researchgate.net This approach has been shown to be crucial for accurately modeling the non-covalent interactions, such as van der Waals forces, which play a significant role in the stability and structure of molecular crystals like this compound.

Future research will focus on several key areas of refinement:

Enhanced Accuracy: Developing and applying more accurate functionals and basis sets to better predict a wide range of properties, from lattice parameters to nonlinear optical coefficients. researchgate.net This includes using hybrid functionals or higher-level theories as benchmarks. researchgate.net

Dynamic Simulations: Employing "on the fly" classical trajectory simulations or molecular dynamics (MD) simulations to study the dynamic behavior of the crystal, such as vibrational energy flow, conformational changes, and the effects of temperature. acs.orgnih.gov

Modeling Crystal Growth: Developing multi-scale models that can simulate the crystallization process itself. This could provide insights into how to control polymorphism and reduce defects during growth, linking directly to the experimental efforts described in section 10.1.

Machine Learning Integration: The vast amount of data generated from both experiments and computations opens the door for machine learning (ML) applications. mi-6.co.jp ML models could be trained to rapidly predict the properties of new glycine-based compounds or to analyze complex spectral and diffraction data, accelerating the discovery and characterization of novel materials. mi-6.co.jp

By advancing these methodological frontiers, researchers aim to establish a robust cycle of design, synthesis, and characterization, paving the way for the rational design of this compound and related materials for targeted applications.

Q & A

Basic Research Questions

Q. What are the recommended methodological approaches for synthesizing and characterizing glycine hydrobromide in laboratory settings?

- Answer : this compound synthesis typically involves neutralizing glycine with hydrobromic acid under controlled conditions. Characterization should include techniques such as nuclear magnetic resonance (NMR) for structural confirmation, X-ray diffraction for crystallographic analysis, and mass spectrometry (MS) for purity assessment. Thermogravimetric analysis (TGA) can evaluate thermal stability, while high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) paired with MS ensures quantitative accuracy .

Q. How can researchers effectively quantify this compound in heterogeneous biological samples?

- Answer : Advanced chromatographic methods, such as UPLC-MS, are preferred for quantification due to their high sensitivity and specificity. Key parameters include optimized mobile phase composition (e.g., acetonitrile/water with 0.1% formic acid), column selection (C18 reversed-phase), and ionization settings (electrospray ionization in positive mode). Calibration curves using internal standards (e.g., isotopically labeled glycine) improve reproducibility in complex matrices like plasma or tissue homogenates .

Q. What criteria should guide the formulation of hypothesis-driven research questions for studying this compound’s crystallographic properties?

- Answer : Utilize frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to ensure questions address gaps in existing literature, such as polymorphism or solvent interactions. For example, "How does solvent polarity influence the crystal lattice parameters of this compound compared to its hydrochloride analog?" incorporates comparative analysis and mechanistic exploration .

Advanced Research Questions

Q. How should experimental designs be structured to evaluate the stability of this compound under physiological conditions?

- Answer : Conduct accelerated stability studies by exposing the compound to varying pH (1.2–7.4), temperature (25–40°C), and humidity (40–75% RH). Use kinetic modeling (e.g., Arrhenius equation) to predict degradation pathways. High-resolution MS and NMR can identify degradation products, while in vitro assays (e.g., simulated gastric fluid) assess bioavailability changes .

Q. What strategies resolve contradictions in published data on this compound’s thermodynamic properties, such as solubility or enthalpy of formation?

- Answer : Perform meta-analyses to identify methodological inconsistencies (e.g., calibration standards, buffer systems). Replicate studies under standardized conditions (ISO/IEC 17025) and employ error-propagation analysis to quantify uncertainties. Cross-validate results using complementary techniques, such as isothermal titration calorimetry (ITC) and computational simulations (DFT) .

Q. What critical considerations are needed when investigating this compound’s interaction with neural receptors in vivo?

- Answer : Use validated animal models (e.g., Swiss albino mice) with dose-response studies to establish pharmacokinetic/pharmacodynamic (PK/PD) relationships. Include control groups administered glycine or other salts (e.g., hydrochloride) to isolate hydrobromide-specific effects. Employ behavioral assays (e.g., Morris water maze) and receptor-binding assays (radioligand displacement) to correlate bioavailability with functional outcomes .

Q. How can researchers optimize experimental protocols to study this compound’s role in modulating neurotransmitter release in synaptic vesicles?

- Answer : Combine patch-clamp electrophysiology with fluorescent calcium indicators (e.g., Fura-2 AM) in neuronal cell cultures. Validate findings using knockout models or CRISPR-Cas9-edited cells lacking glycine receptors. Ensure rigorous blinding and randomization to minimize bias in data interpretation .

Methodological Resources

- Data Analysis : Use tools like R or Python for statistical modeling (ANOVA, principal component analysis) and visualization (ggplot2, Matplotlib) .

- Literature Review : Leverage specialized databases (SciFinder, Reaxys) and citation management software (EndNote, Zotero) to track emerging studies and avoid redundancy .

- Ethical Compliance : Adhere to institutional review board (IRB) guidelines for in vivo studies, including humane endpoints and sample size justification .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.